N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that features a benzofuran ring, an isoxazole ring, and a benzamide group
Scientific Research Applications
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multi-step organic reactions One common approach starts with the preparation of the benzofuran and isoxazole intermediates, which are then coupled through a series of reactions involving reagents such as coupling agents and catalysts
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions including:
Oxidation: This reaction can modify the functional groups on the benzofuran or isoxazole rings.
Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Mechanism of Action
The mechanism by which N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide exerts its effects involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved may include inhibition or activation of these targets, leading to downstream effects that are of therapeutic or industrial interest.
Comparison with Similar Compounds
Similar Compounds
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide: shares structural similarities with other benzofuran and isoxazole derivatives.
Benzofuran derivatives: Known for their biological activities, including anti-inflammatory and anticancer properties.
Isoxazole derivatives: Often used in pharmaceuticals for their antimicrobial and anti-inflammatory effects.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-24(2)30(26,27)17-9-7-14(8-10-17)21(25)22-13-16-12-20(29-23-16)19-11-15-5-3-4-6-18(15)28-19/h3-12H,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNHMRZELIHHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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